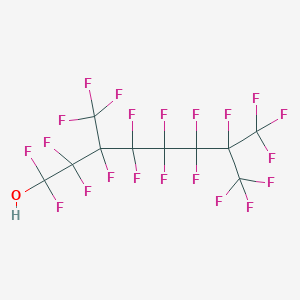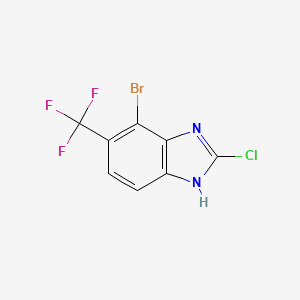![molecular formula C5H11ClFNO B12845966 [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of a fluorine atom in its structure imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-fluoropyrrolidin-3-yl]methanol typically involves the fluorination of pyrrolidine derivatives. One common method is the Balz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to fluorination . The reaction conditions often involve the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification and crystallization to obtain the hydrochloride salt form, which is more stable and easier to handle.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-fluoropyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form from ketones or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: These compounds also contain fluorine atoms and exhibit similar chemical properties.
α-(Trifluoromethyl)styrenes: Known for their versatility in organic synthesis and applications in C-F bond activation.
Uniqueness
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride stands out due to its specific structure, which combines a fluorinated pyrrolidine ring with a methanol group. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H11ClFNO |
|---|---|
Molecular Weight |
155.60 g/mol |
IUPAC Name |
[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H/t5-;/m0./s1 |
InChI Key |
RTWCLQSSUKTHBX-JEDNCBNOSA-N |
Isomeric SMILES |
C1CNC[C@@]1(CO)F.Cl |
Canonical SMILES |
C1CNCC1(CO)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


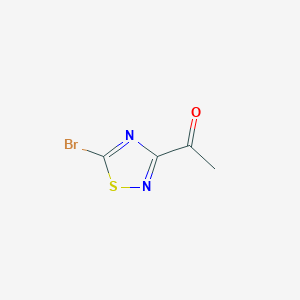
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
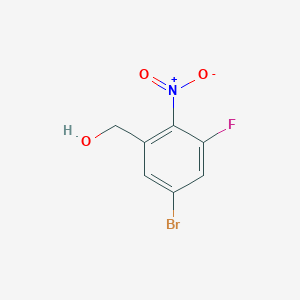
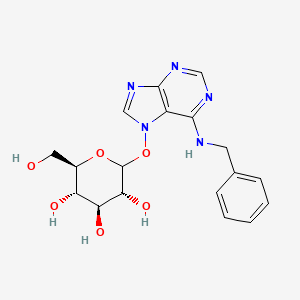
![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
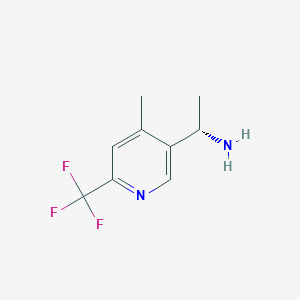
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)

![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
